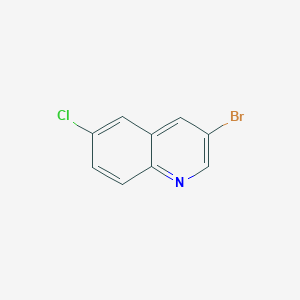

3-溴-6-氯喹啉

描述

3-Bromo-6-chloroquinoline is a compound with the molecular weight of 242.5 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including 3-Bromo-6-chloroquinoline, has been a subject of research. Vandekerckhove et al. developed a novel class of halo-substituted 3-bromo-1-(2,3-dibromo-2-methylpropyl)-4-quinolones . The molecular structures of the synthesized compounds were confirmed by NMR and mass spectrophotometry techniques .Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloroquinoline is1S/C9H5BrClN/c10-7-3-6-4-8 (11)1-2-9 (6)12-5-7/h1-5H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-6-chloroquinoline are not detailed in the search results, quinoline derivatives are known to exhibit important biological activities . They are used extensively in the treatment of various infections and diseases .Physical and Chemical Properties Analysis

3-Bromo-6-chloroquinoline is a solid substance at room temperature .科学研究应用

合成和结构分析

- 3-溴-6-氯喹啉衍生物,如3-苄基-6-溴-2-氯喹啉,在芳基喹啉化合物合成中起着关键作用。这些化合物已经使用FTIR、NMR光谱、质谱和X射线衍射等技术进行了分析。还进行了密度泛函理论(DFT)计算,以了解它们的分子结构和物理化学性质 (Zhou et al., 2022)。

抗菌和抗真菌活性

- 研究探讨了3-溴-6-氯喹啉及相关化合物的抗菌和抗真菌潜力。例如,对3-溴-6-氯和6-溴-3-氯-8-喹啉酚的研究显示出对各种真菌有显著的抗真菌活性,表明它们作为杀真菌剂的潜力 (Gershon et al., 1996)。同样,已经研究了含有3-溴-6-氯喹啉的新喹啉-吡唑啉基香豆素噻唑衍生物的合成和抗菌活性 (Ansari & Khan, 2017)。

催化和化学反应

- 3-溴-6-氯喹啉已被用于各种化学合成过程中。例如,它参与了喹啉衍生物的Knorr合成和其他复杂的化学反应 (Wlodarczyk et al., 2011)。此外,它已被用于制备用于催化活性的环钯配合物 (Xu et al., 2014)。

抗疟疾药物

- 正在进行对3-溴-6-氯喹啉衍生物的抗疟疾性能的研究。例如,对包括3-溴-6-氯喹啉在内的新喹啉基1,2,3-三唑的合成进行了评估,评估了它们的抗菌和抗疟疾活性 (Parthasaradhi et al., 2015)。

安全和危害

未来方向

While specific future directions for 3-Bromo-6-chloroquinoline are not detailed in the search results, research into the synthesis and potential applications of quinoline derivatives is ongoing . This includes efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

作用机制

Target of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects . Therefore, it’s plausible that 3-Bromo-6-chloroquinoline may interact with a variety of biological targets, depending on its specific modifications and the biological context.

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

For instance, quinoline derivatives are known to be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The pharmacokinetic properties of 3-Bromo-6-chloroquinoline suggest that it has high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 3.32, suggesting it has good membrane permeability . Its water solubility is moderate, which may affect its bioavailability .

Result of Action

Given the known activities of quinoline derivatives, it’s plausible that this compound could have a range of effects, such as inhibiting dna synthesis in bacteria or disrupting other cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-6-chloroquinoline. For instance, the compound’s stability and reactivity could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by the biological environment, including the presence of specific enzymes or transporters, the state of the target cells, and the patient’s overall health status .

生化分析

Biochemical Properties

Quinoline derivatives have been found to exhibit potential anticancer activities . They interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 3-Bromo-6-chloroquinoline remain to be identified .

Cellular Effects

Quinoline derivatives have been reported to have selective behavior towards cancer cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Quinoline derivatives are known to participate in various biochemical reactions, but the specific enzymes or cofactors that 3-Bromo-6-chloroquinoline interacts with, as well as any effects on metabolic flux or metabolite levels, remain to be identified .

属性

IUPAC Name |

3-bromo-6-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPZVVMRXUNRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572186 | |

| Record name | 3-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-65-3 | |

| Record name | 3-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

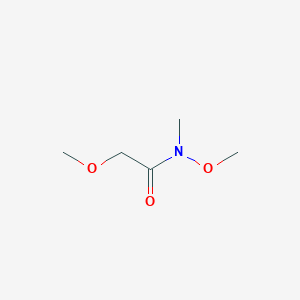

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

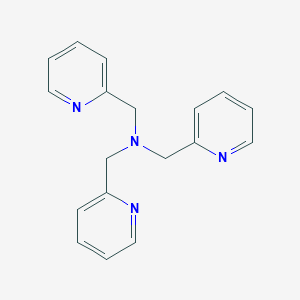

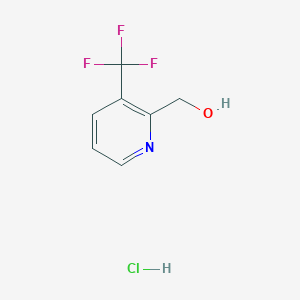

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)

![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)

![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)